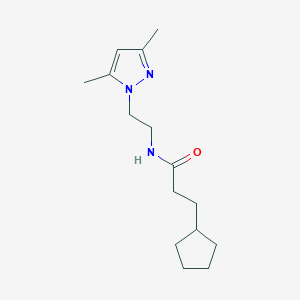

3-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propanamide is a compound that belongs to the class of pyrazole derivatives.

Métodos De Preparación

The synthesis of 3-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propanamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable diketone or β-keto ester.

Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the 3,5-dimethyl substituents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

3-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 3-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

3-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propanamide can be compared with other pyrazole derivatives, such as:

3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the cyclopentyl and propanamide groups.

3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride: A more complex derivative with additional functional groups and potential therapeutic applications.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and applications.

Actividad Biológica

The compound 3-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propanamide is a novel organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Characteristics

- Molecular Formula : C15H24N4

- Molecular Weight : 278.38 g/mol

- IUPAC Name : this compound

The compound features a central amide group linked to a cyclopentyl ring and a substituted pyrazole ring, which is significant for its pharmacological properties.

Research indicates that compounds with pyrazole moieties often exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects. The presence of the cyclopentyl group may enhance lipophilicity, facilitating better membrane permeability and bioavailability .

Anticancer Activity

A study evaluating the anticancer properties of similar compounds reported significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The mechanism involved apoptosis induction through caspase activation and cell cycle arrest at the G1 phase .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Apoptosis via caspase activation |

| Compound B | HCT-116 | 0.78 | G1 phase arrest |

| This compound | MCF-7 | TBD | TBD |

Anti-inflammatory Effects

Preliminary studies suggest that the compound may also possess anti-inflammatory properties. Pyrazole derivatives have been known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition could lead to reduced production of prostaglandins, thereby alleviating pain and inflammation .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of the compound. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are critical in determining bioavailability and efficacy.

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | TBD |

| Metabolism | Liver (CYP450 enzymes) |

| Excretion | Renal |

Study 1: Anticancer Efficacy

In a controlled study involving various pyrazole derivatives, it was found that modifications in the substituents on the pyrazole ring significantly affected cytotoxicity. The study demonstrated that introducing electron-withdrawing groups at specific positions enhanced biological activity against cancer cells .

Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory potential of related compounds showed promising results in animal models. The compounds were able to reduce edema and inflammatory markers significantly compared to control groups .

Propiedades

IUPAC Name |

3-cyclopentyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O/c1-12-11-13(2)18(17-12)10-9-16-15(19)8-7-14-5-3-4-6-14/h11,14H,3-10H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYUCYVHCNQHBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)CCC2CCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.